molecular formula C20H18N4O B5774525 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5774525
M. Wt: 330.4 g/mol
InChI Key: QRGUHOVHUIBHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolopyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory and anti-cancer properties . The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the condensation of 3-aminopyrazoles with formylated active proton compounds . This reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted synthesis or ultrasound irradiation, which can reduce reaction times and improve yields .

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cancer cell proliferation . The compound’s ability to modulate these targets results in its anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13-18(15-8-10-16(25-2)11-9-15)20-22-12-17(19(21)24(20)23-13)14-6-4-3-5-7-14/h3-12H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGUHOVHUIBHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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